N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 4-bromoaniline with a thiazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects could be due to the modulation of signaling pathways that regulate inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- N-(4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- N-(4-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the presence of the bromine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to similar compounds.
Properties
Molecular Formula |
C11H10BrN3O2S |
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Molecular Weight |
328.19 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
InChI Key |
ILUURQZRUVBUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=N)S2)Br |
Origin of Product |
United States |
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